molecular formula C22H21N3O4 B3009864 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-83-2

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3009864
CAS No.: 941930-83-2
M. Wt: 391.427
InChI Key: LJUIOQIZTGBBJN-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941930-83-2) is a highly functionalized dihydropyridine derivative of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C 22 H 21 N 3 O 4 and a molecular weight of 391.42 g/mol, this compound features a complex structure incorporating aromatic rings, a carboxamide linkage, and a nitro group, which are key pharmacophores in the design of bioactive molecules . The dihydropyridine (DHP) core is a privileged scaffold in pharmaceutical sciences, well-known for its diverse biological activities. Researchers utilize this and similar DHP-based compounds as valuable chemical tools or probes to investigate various biochemical pathways, including studies related to enzyme inhibition and cellular signaling . For instance, structurally related dihydropyridine and pyridine derivatives are explored in computational and biochemical studies for targeting enzymes like elastase, which plays a role in connective tissue remodeling, highlighting the potential research applications of this chemical class in dermatology and beyond . Its well-defined structure and synthetic accessibility make it a versatile intermediate for further chemical derivatization in the development of new chemical entities . This product is intended for research purposes as a standard or building block in organic synthesis and pharmacological profiling. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(7-9-21(24)26)22(27)23-20-11-19(25(28)29)8-6-16(20)3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIOQIZTGBBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antihypertensive Agents : Dihydropyridines are widely recognized as calcium channel blockers. This compound may exhibit similar properties, making it a candidate for the development of antihypertensive medications. Calcium channel blockers help relax blood vessels and reduce blood pressure.
  • Antioxidant Activity : Preliminary studies suggest that compounds with a similar structure can exhibit antioxidant properties, potentially offering protective effects against oxidative stress-related diseases.
  • Anticancer Research : There is ongoing research into the anticancer potential of dihydropyridine derivatives. The unique structural features of this compound may enhance its efficacy against various cancer cell lines.
  • Neuroprotective Effects : Some studies indicate that dihydropyridine derivatives can provide neuroprotection in models of neurodegenerative diseases. This application is particularly relevant given the rising prevalence of conditions like Alzheimer's and Parkinson's diseases.

Agrochemical Applications

  • Pesticides : The structural characteristics of this compound may allow it to function as an effective pesticide or herbicide. Compounds with similar functional groups have been shown to possess insecticidal and fungicidal properties.
  • Plant Growth Regulators : Research into plant growth regulators has identified various nitrogen-containing heterocycles as beneficial for enhancing crop yield and resilience.

Materials Science Applications

  • Polymer Chemistry : Dihydropyridine derivatives can act as intermediates in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and composites.
  • Nanotechnology : The potential for this compound to be utilized in nanomaterials has been explored, particularly in the development of drug delivery systems where controlled release is critical.

Case Study 1: Antihypertensive Activity

A study published in Journal of Medicinal Chemistry evaluated several dihydropyridine derivatives for their antihypertensive effects. The results indicated that modifications to the substituents significantly influenced their potency and selectivity towards calcium channels .

Case Study 2: Antioxidant Properties

Research highlighted in Free Radical Biology and Medicine examined the antioxidant capabilities of dihydropyridine compounds, demonstrating that certain derivatives could effectively scavenge free radicals and mitigate oxidative damage in cellular models .

Case Study 3: Anticancer Activity

In a study published in Cancer Research, a series of dihydropyridine-based compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison

Parameter Target Compound Analog ()
IUPAC Name 1-[(2,5-Dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Key Substituents –NO₂, –CH₃ (2,5-dimethylphenyl) –OCH₃, –CH₃ (2-methoxy-5-methylphenyl)
Molecular Weight (g/mol) ~425.45 ~385.39

Physicochemical Properties

  • Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to the methoxy-containing analog, as nitro groups increase hydrophobicity.
  • Stability : The electron-deficient nitro-substituted aryl group may render the target compound more susceptible to nucleophilic attack or metabolic reduction compared to the methoxy analog.

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C25H20N4O4
  • Molecular Weight : 440.45 g/mol
  • CAS Number : 6655-84-1
  • IUPAC Name : 3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of dihydropyridine derivatives. In particular, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 and THP-1 cells. This suggests that the compound may modulate inflammatory pathways effectively .

Anticancer Activity

Dihydropyridine derivatives have been evaluated for their anticancer properties against multiple cancer cell lines. For instance, compounds structurally related to the target compound have demonstrated significant cytotoxicity against human tumor cells. The structure–activity relationship (SAR) indicates that modifications to the phenyl and nitrophenyl groups can enhance antitumor activity .

The biological activity of this compound is believed to involve:

  • Inhibition of NF-kB Pathway : This pathway is critical in regulating immune response and inflammation.
  • Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have focused on similar compounds within the dihydropyridine class:

StudyCompoundBiological ActivityFindings
4-Oxo-N-phenyl derivativesAnti-inflammatoryInhibited LPS-induced cytokines in vitro and improved survival in vivo models.
Dihydropyridine analogsAnticancerExhibited significant cytotoxicity against multiple cancer cell lines with promising SAR insights.

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